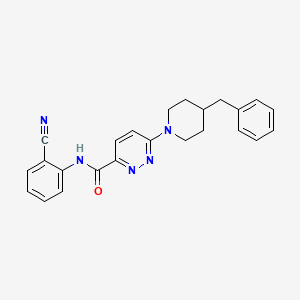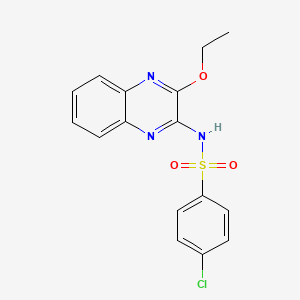
(S)-cyclopentyl(3-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of (S)-cyclopentyl(3-fluorophenyl)methanol and its derivatives involves several key steps, including methanolysis, cyclization, and fluorination reactions. A notable method involves the methanolysis and cyclization of fluoro derivatives in methanol, catalyzed by methoxide ions, to yield complex structures with significant potential in synthetic chemistry (Sedlák et al., 2001). Furthermore, the synthesis of related compounds through Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition demonstrates the versatility of these reactions in producing compounds with similar structural motifs (Ozcubukcu et al., 2009).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its cyclopentyl and fluorophenyl groups, which influence its chemical behavior and reactivity. Studies on similar compounds, such as (1-fluorocyclopropyl)methanol, reveal the impact of fluorine atoms and cyclopropyl groups on the molecule's conformation and stability, highlighting the significance of intramolecular hydrogen bonding and the electronic effects of fluorine (Møllendal et al., 2004).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including methanolysis, cycloaddition, and ring-opening reactions. The compound's reactivity is significantly influenced by its structural elements, such as the fluorophenyl group, which can participate in nucleophilic substitution reactions and influence the compound's overall reactivity profile. For example, the methanolysis of ethyl esters of N-acetyl amino acids catalyzed by cyclosophoraoses showcases the potential for this compound derivatives in catalysis and organic synthesis (Park & Jung, 2008).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and boiling point, are crucial for its application in various fields. The compound's fluorinated structure impacts its physical properties, making it a subject of interest for researchers studying fluorinated organic compounds and their applications.
Chemical Properties Analysis
The chemical properties of this compound, including its acidity, basicity, and reactivity towards various reagents, are influenced by the presence of the fluorophenyl group. This group affects the electron density distribution within the molecule, thereby influencing its chemical behavior in reactions. Research on related fluorinated compounds provides insights into the effects of fluorination on chemical properties and reactivity (Tsang et al., 2004).
Scientific Research Applications
Synthesis Techniques and Catalysis : Sun, Sun, and Rao (2014) describe a gram-scale synthesis of multi-substituted arenes, including compounds similar to (S)-cyclopentyl(3-fluorophenyl)methanol, through palladium-catalyzed C-H halogenation. This method offers advantages like milder reaction conditions, higher yields, and better selectivity compared to traditional approaches (Sun, Sun, & Rao, 2014).
Lipid Dynamics in Biological Membranes : Nguyen et al. (2019) investigated the impact of methanol, a common solubilizing agent, on lipid dynamics in biological and synthetic membranes. The study emphasizes the influence of methanol in potentially misconstruing lipid scrambling as the action of proteins or peptides (Nguyen et al., 2019).
Stereoisomers in S1P1 Receptor Agonists Synthesis : Wallace et al. (2009) describe the scalable synthesis and isolation of stereoisomers of a compound related to this compound, useful in the synthesis of S1P1 receptor agonists. This research demonstrates the process of obtaining such compounds in gram quantities with high enantiomeric excess (Wallace et al., 2009).
Enzymatic Desymmetrization in Organic Solvents : Liu et al. (2014) explored the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride through lipase-catalyzed enantioselective alcoholysis in organic solvents. This study shows how specific environmental conditions can influence the enantiomeric excess of produced compounds (Liu et al., 2014).
Optical Properties in Different Solvents : Chavan and Gop (2016) conducted a study on the refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in methanol and benzene mixtures, analyzing various parameters like molar refraction and polarisability, which are crucial for understanding solute-solvent interactions (Chavan & Gop, 2016).
Theoretical Analysis and Structure Activity Relationship : Trivedi (2017) conducted a theoretical study of (RS)-(4-fluorophenyl) (pyridine-2yl) methanol using Density Functional Theory, contributing to understanding the molecule's active sites and its structure-activity relationship (Trivedi, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as fluorophenyl groups, are often involved in interactions with various receptors in the body .
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Fluorinated compounds are often used in medicinal chemistry due to their ability to form strong bonds with proteins, which can influence the activity of the compound .
Biochemical Pathways
Fluorinated compounds can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of a fluorine atom can often enhance the metabolic stability and bioavailability of a compound .
Result of Action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of this compound. Fluorinated compounds can have a wide range of effects depending on their specific targets .
Action Environment
The action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. The fluorine atom in the compound can enhance its stability under various conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(S)-cyclopentyl-(3-fluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9,12,14H,1-2,4-5H2/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXHONVUEUPTHT-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](C2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

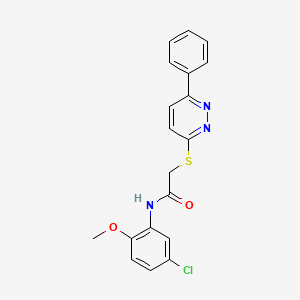
![N-(2-(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2493318.png)

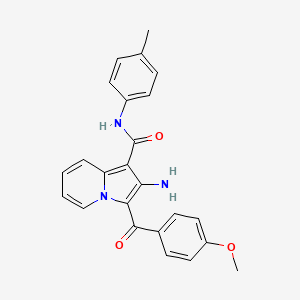
![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]acetamide](/img/structure/B2493327.png)
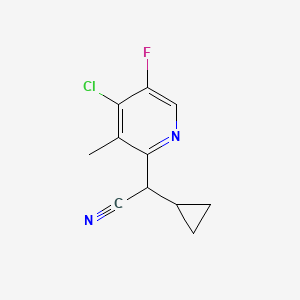
![1-(2,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)-2-((2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2493330.png)
![[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-5-yl]methanol](/img/structure/B2493331.png)
![(E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide](/img/structure/B2493333.png)
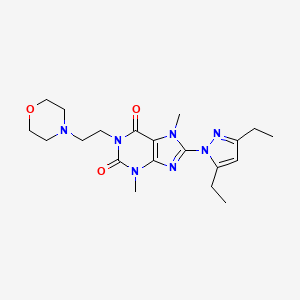
![2-{[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2493336.png)
![Ethyl 4-[[2-(5-methoxy-1-oxoisoquinolin-2-yl)acetyl]amino]benzoate](/img/structure/B2493337.png)
